molecular formula C25H21N3O6S B2664929 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate CAS No. 851126-43-7

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Cat. No. B2664929
M. Wt: 491.52
InChI Key: MJBPJSOAVALCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research on similar compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, reveals insights into complex hydrogen-bonded molecular structures. These structures demonstrate the potential of such compounds in forming intricate molecular assemblies through hydrogen bonding, which could have implications for designing novel materials and understanding molecular interactions (Portilla et al., 2007).

Synthetic Methodologies

Another aspect of scientific research application is the development of synthetic methodologies. For instance, the one-pot synthesis approach for creating compounds like 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one from related precursors highlights innovative synthetic routes that could be applied to the synthesis of the target compound, potentially offering a streamlined and efficient method for its production (Jilani, 2007).

Chemical Reactivity and Transformations

Investigating the chemical reactivity and transformations of related compounds provides valuable insights into the potential applications of the target compound in chemical synthesis and material science. For example, studies on derivatives of 2-pyrazolin-5-one, which share structural similarities with the target compound, reveal potential pathways for creating spiro compounds and thiols, indicating the versatility of these compounds in chemical synthesis and the potential for creating a variety of derivatives with diverse properties (Coutts et al., 1976).

Luminescence Sensitization

Research on thiophenyl-derivatized nitrobenzoato ligands as possible sensitizers for Eu(III) and Tb(III) luminescence offers insights into the application of similar compounds in the development of luminescent materials. These materials could have applications in bioimaging, sensors, and optoelectronic devices, suggesting that the target compound could potentially be utilized in similar applications due to its structural features (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-23(35-22-12-8-7-11-19(22)28(30)31)24(27(26-16)18-9-5-4-6-10-18)34-25(29)17-13-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPJSOAVALCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.